Liquid Crystallinity Threshold in Cholesteryl Esters
Differential scanning calorimetry (DSC) analysis of fourteen cholesteryl esters of saturated aliphatic acids identified cholesteryl propionate as the lowest molecular weight ester that exhibits stable mesophase behavior in the pure state [1]. In contrast, cholesteryl acetate (the C2 analog) and cholesteryl formate (C1) do not display this property; less pure samples of the acetate may be supercooled to observe transient mesophases, but the pure compound is not mesomorphic [1]. This establishes a clear functional threshold: cholesteryl propionate is the minimum chain-length ester suitable for applications requiring reliable liquid crystalline behavior.
| Evidence Dimension | Stable mesophase formation in pure state |
|---|---|
| Target Compound Data | Exhibits stable cholesteric mesophase |
| Comparator Or Baseline | Cholesteryl acetate (C2): No stable mesophase in pure state; cholesteryl formate (C1): No stable mesophase |
| Quantified Difference | Qualitative threshold: C3 is the first in the series to show mesophase behavior |
| Conditions | DSC analysis on recrystallized samples from n-pentyl alcohol; Perkin-Elmer DSC-IB |
Why This Matters
For liquid crystal applications, cholesteryl acetate is functionally inadequate; cholesteryl propionate is the shortest-chain ester that meets the minimal requirement for stable mesomorphic performance.
- [1] Barral, E. M., Johnson, J. F., & Porter, R. S. (1970). Evaluation of thermal transitions in some cholesteryl esters of saturated aliphatic acids. Molecular Crystals and Liquid Crystals, 10(1-2), 19–33. View Source
